2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound “(5Z)-5-[(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features multiple functional groups, including a benzodioxole, piperazine, pyrido[1,2-a]pyrimidine, and thiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Piperazine Introduction: Piperazine can be introduced via nucleophilic substitution reactions.
Pyrido[1,2-a]pyrimidine Formation: This can be synthesized through condensation reactions involving appropriate precursors.
Thiazolidinone Synthesis: This moiety can be formed through the reaction of thiourea with α-haloketones.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperazine and benzodioxole moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: This compound is unique due to its specific combination of functional groups and structural features.
Other Thiazolidinone Derivatives: Compounds with similar thiazolidinone moieties may share some chemical properties but differ in biological activity.
Pyrido[1,2-a]pyrimidine Derivatives: These compounds may have similar applications in medicinal chemistry but differ in their overall structure and function.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C28H29N5O4S2 |
---|---|
Molecular Weight |
563.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H29N5O4S2/c1-17(2)33-27(35)23(39-28(33)38)13-20-25(29-24-7-4-18(3)14-32(24)26(20)34)31-10-8-30(9-11-31)15-19-5-6-21-22(12-19)37-16-36-21/h4-7,12-14,17H,8-11,15-16H2,1-3H3/b23-13- |
InChI Key |
CWUJCVPCARKCPL-QRVIBDJDSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)C=C1 |
Origin of Product |
United States |
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